molecular formula C15H26ClNO2 B5023883 1-(Tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride

1-(Tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B5023883
M. Wt: 287.82 g/mol
InChI Key: CWJOPGPVYRMQMI-UHFFFAOYSA-N
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Description

1-(Tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride is a chemical compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of various cardiovascular conditions, such as hypertension and arrhythmias. The compound’s structure includes a tert-butylamino group, a dimethylphenoxy group, and a propanol backbone, which contribute to its pharmacological properties.

Properties

IUPAC Name

1-(tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.ClH/c1-11-6-7-12(2)14(8-11)18-10-13(17)9-16-15(3,4)5;/h6-8,13,16-17H,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJOPGPVYRMQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the Propanol Backbone: The propanol backbone can be synthesized through the reaction of an appropriate epoxide with a tert-butylamine.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through a nucleophilic substitution reaction, where the phenol derivative reacts with the propanol backbone.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(Tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This effect is mediated through the inhibition of cyclic AMP (cAMP) production and subsequent downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action but different structural features.

    Atenolol: A selective beta-blocker with a different pharmacokinetic profile.

    Metoprolol: A beta-blocker with similar therapeutic uses but different metabolic pathways.

Uniqueness

1-(Tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties, such as selectivity for certain beta-adrenergic receptor subtypes and unique metabolic stability.

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